molecular formula C8H14N2O B13617427 3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol

3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol

Cat. No.: B13617427
M. Wt: 154.21 g/mol
InChI Key: WYBXSSCDQHTBHJ-UHFFFAOYSA-N
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Description

3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol is an organic compound that features a pyrrole ring substituted with an amino group and a hydroxyl group on a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation to yield the corresponding amine, which is subsequently converted to the desired product through a reductive amination process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol: Similar structure but with a shorter carbon chain.

    1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-amino-1-(1-methylpyrrol-2-yl)propan-1-ol

InChI

InChI=1S/C8H14N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h2-3,6,8,11H,4-5,9H2,1H3

InChI Key

WYBXSSCDQHTBHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(CCN)O

Origin of Product

United States

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